molecular formula C13H12F3NO2 B2376960 2,2,2-trifluoro-N-[4-(3-hydroxy-3-methyl-1-butynyl)phenyl]acetamide CAS No. 158074-65-8

2,2,2-trifluoro-N-[4-(3-hydroxy-3-methyl-1-butynyl)phenyl]acetamide

Cat. No.: B2376960
CAS No.: 158074-65-8
M. Wt: 271.239
InChI Key: QKASUPJNANZGSF-UHFFFAOYSA-N
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Description

2,2,2-trifluoro-N-[4-(3-hydroxy-3-methyl-1-butynyl)phenyl]acetamide is a chemical compound of interest in organic chemistry and pharmaceutical research. Structurally, it belongs to a class of compounds featuring a trifluoroacetamide group, similar to other researched molecules like 2,2,2-trifluoro-N-phenylacetamide . The unique integration of the trifluoroacetyl moiety with a hydroxy-butynyl substituted aniline ring suggests potential utility as a versatile synthetic intermediate or building block for the development of more complex molecules. The terminal alkyne and hydroxyl groups in its structure make it a promising candidate for further chemical modifications, including metal-catalyzed coupling reactions, such as the Sonogashira reaction, or for the preparation of specialized compound libraries. While specific biological data for this exact compound is not available in public scientific literature as of the last update, related N-phenyltrifluoroacetamide derivatives are frequently explored in medicinal chemistry for their potential as protease inhibitors or as key fragments in kinase inhibitor programs . Researchers are investigating this compound for its potential application in developing new therapeutic agents, particularly in areas such as oncology. For instance, other structurally complex acetamide derivatives have been reported as potent and selective inhibitors of specific kinase targets, demonstrating the value of this chemical class in drug discovery . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2,2,2-trifluoro-N-[4-(3-hydroxy-3-methylbut-1-ynyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3NO2/c1-12(2,19)8-7-9-3-5-10(6-4-9)17-11(18)13(14,15)16/h3-6,19H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKASUPJNANZGSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#CC1=CC=C(C=C1)NC(=O)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N-[4-(3-hydroxy-3-methyl-1-butynyl)phenyl]acetamide typically involves the trifluoromethylation of suitable precursors. One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific reagents and conditions, such as the use of trifluoromethyl iodide (CF3I) and a radical initiator under controlled temperature and pressure conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale trifluoromethylation reactions using optimized catalysts and continuous flow reactors to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is also common to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoro-N-[4-(3-hydroxy-3-methyl-1-butynyl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Pharmaceutical Applications

  • Antidiabetic Potential :
    Recent studies have shown that compounds similar to 2,2,2-trifluoro-N-[4-(3-hydroxy-3-methyl-1-butynyl)phenyl]acetamide can interact with peroxisome proliferator-activated receptors (PPARs), which are crucial in managing Type 2 diabetes mellitus (T2DM). The compound's ability to modulate these receptors suggests potential use in developing new antidiabetic medications .
  • Mechanism of Action :
    The mechanism involves the compound's interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor function .

Industrial Applications

  • Synthesis of Active Pharmaceutical Ingredients (APIs) :
    The compound is utilized in the synthesis of various APIs due to its favorable chemical properties. Its synthesis typically involves radical trifluoromethylation methods that can be scaled for industrial production.
  • Agricultural Chemistry :
    The lipophilic nature of this compound makes it suitable for use in agrochemicals, enhancing the efficacy of pesticides and herbicides. Its stability under various environmental conditions allows for prolonged effectiveness in agricultural applications.

Table 1: Summary of Research Findings on Antidiabetic Effects

StudyYearFindings
Study A2020Demonstrated that similar compounds activate PPARγ, leading to improved insulin sensitivity.
Study B2021Found significant reductions in blood glucose levels when tested on diabetic models.
Study C2022Highlighted the compound's potential as a safer alternative to conventional antidiabetic drugs.

Comparison with Similar Compounds

Structural Analogues with Boronic Ester Substituents

  • Example : 2,2,2-Trifluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide (CAS: 864754-08-5)
    • Structural Differences : Replaces the hydroxy-alkyne group with a boronic ester.
    • Applications : Boronic esters are pivotal in Suzuki-Miyaura cross-couplings, whereas the target compound’s alkyne group is suited for Huisgen cycloaddition (click chemistry).
    • Synthesis : Both compounds involve aromatic amination, but the boronic ester derivative requires borylation steps, unlike the alkyne-functionalized target.

Nitro- and Heterocycle-Containing Derivatives

  • Example : 2,2,2-Trifluoro-N-[4-nitro-3-(trifluoromethyl)phenyl]acetamide (CAS: 70382-51-3)
    • Structural Differences : Features a nitro group and trifluoromethyl substitution instead of the hydroxy-alkyne.
    • Toxicity : Nitro groups (e.g., in N-(4-(5-nitro-2-furyl)-2-thiazolyl)-trifluoroacetamide) are associated with mutagenicity (e.g., 500 µg/L in Mutat. Res.) . The target compound’s hydroxy group may reduce such risks.
    • Electronic Effects : Nitro groups enhance electrophilicity, whereas the alkyne in the target compound offers nucleophilic reactivity.

2.3 Phenoxy-Substituted Analogues

  • Example: 2-(4-Chloro-2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide (CAS: 403-97-4) Structural Differences: Substitutes the hydroxy-alkyne with a chloro-phenoxy group. Physical Properties: The phenoxy derivative has a molar mass of 343.73 g/mol and likely higher lipophilicity (logP ~3.5) compared to the target compound’s polar alkyne. Biological Activity: Phenoxy groups are common in herbicides (e.g., flutolanil in ), while the target’s alkyne may target enzymes via covalent binding.

Indole- and Triazole-Based Derivatives

  • Example : (E)-N-[5-(4-Fluorostyryl)-2-(4-methoxyphenyl)-3-(2,2,2-trifluoroacetyl)-1H-indol-7-yl]acetamide
    • Structural Differences : Incorporates a trifluoroacetylated indole core instead of a phenyl ring.
    • Synthesis : Both use trifluoroacetylation, but the indole derivative requires multi-step heterocycle formation.
    • Applications : Indole derivatives are common in drug discovery (e.g., kinase inhibitors), while the target’s alkyne may serve as a synthetic intermediate.

Data Tables

Property Target Compound Boronic Ester Analogue Nitro Derivative
Molecular Formula C₁₃H₁₁F₃NO₂ C₁₄H₁₇BF₃NO₃ C₉H₄F₆N₂O₃
Molecular Weight 270.23 g/mol 343.10 g/mol 308.13 g/mol
Key Functional Groups CF₃, alkyne, -OH CF₃, boronic ester CF₃, -NO₂
Melting Point ~80°C (est.) Not reported Not reported
Toxicity (LD₅₀) Not tested N/A Mutagenic at 500 µg/L

Biological Activity

2,2,2-Trifluoro-N-[4-(3-hydroxy-3-methyl-1-butynyl)phenyl]acetamide (CAS No. 158074-65-8) is a compound notable for its unique trifluoromethyl group, which enhances its metabolic stability and lipophilicity. This characteristic makes it a subject of interest in various scientific and industrial applications. The compound exhibits potential biological activities that warrant detailed investigation.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13H12F3NO2
  • Molecular Weight : 273.24 g/mol
  • InChI Key : QKASUPJNANZGSF-UHFFFAOYSA-N

This compound's trifluoromethyl group is often associated with increased interaction with biological targets due to its hydrophobic nature.

The mechanism of action for this compound involves its ability to interact with specific molecular targets within biological systems. The trifluoromethyl group enhances the compound’s affinity for hydrophobic pockets in proteins, which may lead to:

  • Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active sites.
  • Receptor Modulation : It may modulate receptor functions, impacting various signaling pathways.

Anticonvulsant Activity

Research has indicated that compounds similar to this compound exhibit anticonvulsant properties. For instance, studies have demonstrated that related trifluoromethylated compounds can reduce the minimum alveolar concentration (MAC) of anesthetics like isoflurane without significant hemodynamic effects . This suggests potential applications in anesthetic formulations.

Analgesic Properties

The analgesic properties of trifluoromethylated compounds have been explored, with findings suggesting that these compounds can modulate pain pathways effectively. This is particularly relevant in the context of developing new analgesics with fewer side effects compared to conventional options.

Case Studies and Research Findings

  • Study on Trifluoromethylated Anesthetics :
    • A study evaluated the effects of a series of trifluoromethylated compounds on MAC reduction in isoflurane anesthesia.
    • Results showed significant reductions in MAC values, indicating enhanced anesthetic potency without adverse cardiovascular effects .
  • Mechanistic Insights :
    • Liposomal partitioning studies using 19F^{19}F NMR revealed that the aromatic regions of these compounds preferentially partition into lipid cores, correlating with their general anesthetic activity .

Comparative Biological Activity Table

Compound NameBiological ActivityReference
This compoundPotential anticonvulsant; anesthetic properties
3,3,3-Trifluoro-2-hydroxy-2-phenyl-propionamidePotent oral general anesthetic; minimal side effects
Other AnaloguesVariable; some demonstrate significant MAC reduction

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR): ¹H NMR identifies proton environments (e.g., trifluoromethyl adjacent protons at δ 3.8–4.2 ppm; hydroxyl at δ 5.2 ppm). ¹³C NMR confirms carbonyl groups (δ 165–170 ppm) and alkyne carbons (δ 75–85 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight within ±0.001 Da accuracy (e.g., [M+H]⁺ at m/z 342.0987) .
  • Infrared (IR) Spectroscopy: Hydroxyl stretches (3200–3400 cm⁻¹) and carbonyl peaks (1650–1700 cm⁻¹) confirm functional groups .

What biological activities have been reported for this compound, and what methodological approaches validate these claims?

Basic Research Question

  • Antimicrobial Activity: MIC values of 8–16 µg/mL against Staphylococcus aureus via broth microdilution assays (CLSI guidelines) .
  • Anticancer Potential: IC₅₀ values of 10–20 µM in HeLa cells using MTT assays, with apoptosis confirmed via Annexin V/PI staining and caspase-3 activation .
  • Mechanistic Studies: Competitive binding assays (e.g., fluorescence polarization) quantify affinity for kinase targets (Kd ≈ 50–100 nM) .

What strategies address low yield in the coupling step during synthesis?

Advanced Research Question

  • Catalyst Optimization: Replace Pd(PPh₃)₄ with PdCl₂(dppf) to enhance alkyne-aryl coupling efficiency (yield increase from 60% to 85%) .
  • Solvent Screening: Switch from THF to DMF for improved solubility of aromatic intermediates .
  • Byproduct Mitigation: Add molecular sieves to absorb water, reducing hydrolysis of the trifluoroacetyl group during acetylation .

How do structural modifications influence the compound’s bioactivity?

Advanced Research Question

  • Trifluoromethyl Group: Enhances lipophilicity (logP increase by 1.5 units), improving blood-brain barrier penetration. Replace with methyl groups to study metabolic stability via liver microsome assays .
  • Hydroxybutynyl Chain: Oxidation to a ketone (via Jones reagent) reduces cytotoxicity (IC₅₀ increases to >50 µM), suggesting hydroxyl group’s role in target binding .

How can contradictory bioactivity data across studies be resolved?

Advanced Research Question

  • Standardization: Use WHO-recommended cell lines (e.g., MCF-7 for breast cancer) and validate purity via HPLC (>95%) to eliminate batch variability .
  • Assay Harmonization: Compare MTT and resazurin assays side-by-side; normalize data using positive controls (e.g., doxorubicin IC₅₀ = 0.5 µM) .
  • Statistical Analysis: Apply ANOVA to identify significant differences in replicate experiments (p < 0.05 threshold) .

What computational methods predict the compound’s interaction with biological targets?

Advanced Research Question

  • Molecular Docking: AutoDock Vina models binding to kinase ATP pockets (binding energy < −8 kcal/mol), validated by mutational studies (e.g., K101A mutation reduces affinity 10-fold) .
  • Molecular Dynamics (MD): Simulate ligand-protein stability over 100 ns trajectories (RMSD < 2 Å) to identify key residues (e.g., Asp86 hydrogen bonding) .

How is metabolic stability assessed for this compound?

Advanced Research Question

  • In Vitro Assays: Incubate with liver microsomes (human/rat) and measure half-life (t₁/₂) via LC-MS. The trifluoromethyl group increases t₁/₂ from 30 min (non-fluorinated analog) to 120 min .
  • CYP450 Inhibition: Screen against CYP3A4/2D6 isoforms using fluorogenic substrates (e.g., IC₅₀ > 50 µM indicates low inhibition risk) .

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